1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one
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Overview
Description
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is characterized by a highly strained ring system. The presence of the bicyclic structure imparts significant reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one typically involves a (3 + 2) annulation reaction. This process includes the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of derivatives.
Chemical Reactions Analysis
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one undergoes various chemical reactions due to its strained ring system. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the derivative and the context in which it is used.
Comparison with Similar Compounds
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one can be compared with other bicyclo[3.1.0]hexane derivatives, such as:
Crispatene: A natural product with potent bioactivity.
Cycloeudesmol: A sesquiterpene with biological activity.
Laurinterol: Another sesquiterpene with significant bioactivity. These compounds share the bicyclic structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
89032-32-6 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(4,6-dimethylidene-2-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-6-4-9(5-7(2)12)11-8(3)10(6)11/h9-11H,1,3-5H2,2H3 |
InChI Key |
VIYBLNZDDQRLFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CC(=C)C2C1C2=C |
Origin of Product |
United States |
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